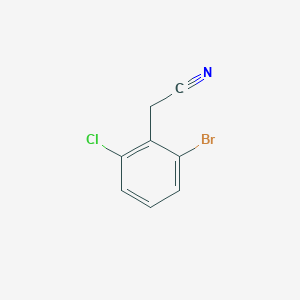

2-(2-Bromo-6-chlorophenyl)acetonitrile

描述

2-(2-Bromo-6-chlorophenyl)acetonitrile (CAS: EN300-1913869) is a halogen-substituted phenylacetonitrile with the molecular formula C₈H₅BrClN and a molecular weight of 230.49 g/mol. It is synthesized via copper-catalyzed domino coupling reactions, yielding a white crystalline solid with a melting point of 74–76°C and a purity of 65% (Procedure C) . Its structure is confirmed by IR spectroscopy (notable C≡N stretch at ~2240 cm⁻¹) and NMR analysis (aromatic protons in δ 7.2–7.8 ppm) . This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive nitrile group and halogen substituents.

属性

IUPAC Name |

2-(2-bromo-6-chlorophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEAMGRPGIYUKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CC#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-6-chlorophenyl)acetonitrile typically involves the reaction of 2-bromo-6-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, yielding the desired acetonitrile derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine substituents.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium cyanide in DMF under reflux conditions.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Coupling Reactions: Palladium catalysts in the presence of appropriate ligands.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium cyanide yields the nitrile derivative, while coupling reactions can produce biaryl compounds.

科学研究应用

Organic Synthesis

2-(2-Bromo-6-chlorophenyl)acetonitrile serves as an important intermediate in organic synthesis. It is utilized in the preparation of various heterocyclic compounds, which are prevalent in pharmaceuticals. The compound's halogen substituents facilitate subsequent transformations, allowing chemists to develop novel scaffolds for drug discovery.

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of cytochrome P450 enzymes, especially CYP1A2. This enzyme is crucial for the metabolism of many drugs, suggesting that this compound could influence pharmacokinetics and drug interactions significantly.

Inhibition Studies : In vitro studies have shown varying degrees of inhibitory activity against CYP1A2, with specific IC50 values indicating its effectiveness at different concentrations.

Agrochemical Applications

The compound has potential applications in agrochemicals, particularly as a herbicide or plant growth regulator. Its structural features allow it to interact with specific biological targets in plants, which can be exploited for weed control in agricultural practices.

Case Studies and Data Tables

In a study examining the effects of various halogenated compounds on cytochrome P450 enzymes, this compound was identified as a potent inhibitor. The study quantified its inhibitory effect using kinetic assays, demonstrating that the compound binds competitively to the active site of CYP1A2.

作用机制

The mechanism of action of 2-(2-Bromo-6-chlorophenyl)acetonitrile involves its ability to participate in various chemical reactions. The presence of the bromine and chlorine substituents allows it to undergo nucleophilic substitution, oxidation, and reduction reactions. These reactions can lead to the formation of new compounds with different properties and activities. The molecular targets and pathways involved depend on the specific derivatives and their applications.

相似化合物的比较

Structural and Physical Properties

Key Observations:

- Substituent Effects : The methyl group in 2-(2-Bromo-6-chlorophenyl)-2-methylpropanenitrile disrupts crystallinity, resulting in an oily state, whereas the naphthyl group in 2-(1-Bromonaphthalen-2-yl)acetonitrile enhances rigidity, raising the melting point to 122–123°C .

- Halogen Positioning : Bromine at the ortho position (relative to the nitrile group) in this compound increases steric hindrance compared to meta-substituted analogs like 2-(3-Bromo-4-fluorophenyl)acetonitrile, which may influence reactivity .

生物活性

2-(2-Bromo-6-chlorophenyl)acetonitrile is a compound of significant interest in the fields of organic synthesis and pharmaceutical research. Its unique structural features, including bromine and chlorine substituents, contribute to its biological activity and potential applications in drug development.

The compound can be synthesized through various methods, often involving nucleophilic substitution reactions due to the presence of the halogen atoms. This allows for the creation of derivatives that may exhibit enhanced biological properties. The synthetic pathways often utilize starting materials that facilitate the introduction of functional groups, which are crucial for the subsequent biological evaluations.

Biological Activity Overview

Research indicates that this compound and its derivatives may exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The specific biological mechanisms are often linked to the compound's ability to interact with various molecular targets.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess notable antibacterial properties. For instance, derivatives with electron-withdrawing groups have demonstrated increased efficacy against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds have been reported as follows:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.0195 | Escherichia coli |

| Compound B | 0.0048 | Bacillus mycoides |

| Compound C | 0.039 | Candida albicans |

These results indicate a promising potential for developing new antimicrobial agents based on this compound's framework .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have shown that certain derivatives of this compound can selectively inhibit cancer cell lines while sparing normal cells. For example, when tested against L929 normal cells, some compounds exhibited no significant cytotoxicity at concentrations below 200 µM, indicating a favorable safety profile . The following table summarizes the cytotoxic effects observed:

| Dose (µM) | Viability (%) after 24h | Viability (%) after 48h |

|---|---|---|

| 200 | 75% | 83% |

| 100 | 84% | 90% |

| 50 | 81% | 74% |

This data suggests that while some derivatives may be effective against cancer cells, they do not adversely affect normal cell viability at similar concentrations .

The biological activity of this compound is largely attributed to its ability to undergo various chemical transformations. The presence of halogens facilitates nucleophilic substitution reactions, leading to the formation of biologically active derivatives. These derivatives can interact with specific proteins or enzymes within biological pathways, potentially inhibiting or modulating their activity.

Case Studies

- Antiviral Activity : Research has indicated that certain analogs may bind effectively to RNA structures involved in viral replication, showcasing potential as antiviral agents .

- Anti-inflammatory Effects : Some studies have highlighted the compound's ability to reduce inflammatory markers in cellular models, suggesting applications in treating inflammatory diseases .

- Cytotoxic Effects on Cancer Cells : In studies involving various cancer cell lines, certain derivatives displayed selective cytotoxicity, warranting further investigation into their mechanisms and therapeutic potential .

化学反应分析

Nucleophilic Substitution Reactions

The bromine and chlorine atoms facilitate nucleophilic substitution under controlled conditions. Key findings include:

Reagents and Conditions

-

Substitution at the bromine site is kinetically favored due to lower energy barriers (ΔG‡ = -378.9 cm⁻¹ for phenolate attack at C2 vs. -41.6 cm⁻¹ at C3) .

-

Theoretical studies confirm that nucleophilic attack on C2 (bromine position) involves strong donor-acceptor interactions (NBO stabilization energy E(2) > 300 kcal·mol⁻¹) .

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable the synthesis of biaryl structures:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Yield | Application |

|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 71–86% | Pharmaceutical intermediates |

-

The bromine substituent acts as the primary coupling site, while the chlorine remains inert under standard conditions.

Radical-Mediated Reactions

Acetonitrile participates in radical pathways, enabling cyanomethylation:

Mechanism Highlights

-

Initiation : Di-tert-butyl peroxide (DTBP) generates tert-butoxy radicals, abstracting hydrogen from acetonitrile to form - CH₂CN .

-

Propagation : Radical addition to nitrile groups forms intermediates like 35 (iminoradical) and 36 (1,3-hydrogen transfer product) .

-

Termination : Coupling with sulfur radicals yields tetrasubstituted olefins (e.g., 40 ) .

Oxidation and Reduction

The nitrile group undergoes redox transformations:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄, acidic conditions | Carboxylic acid derivatives |

| Reduction | LiAlH₄, ether | Primary amine derivatives |

-

Reduction of the nitrile to an amine enhances bioactivity, making it valuable in drug discovery.

Regiodivergent Reactivity

The compound exhibits regiodivergence with anilines vs. phenolates:

-

With Anilines : Addition/oxidation dominates (ΔG‡ = -302.3 cm⁻¹), yielding 2-phenylamino-3-bromobenzoquinone .

-

With Phenolates : Substitution prevails (ΔG‡ = -378.9 cm⁻¹), forming 3-aryloxybenzoquinone .

Key Mechanistic Insights

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Bromo-6-chlorophenyl)acetonitrile, and how can reaction conditions be optimized for higher yields?

- Answer : A widely used method involves nucleophilic substitution or cyanation of halogenated precursors. For example, substituting bromine or chlorine atoms in aromatic systems with a nitrile group via palladium-catalyzed cross-coupling or using trimethylsilyl cyanide (TMSCN) as a cyanide source. Optimization includes adjusting catalysts (e.g., Pd(PPh₃)₄), temperature (60–100°C), and solvent polarity (e.g., DMF or acetonitrile) to enhance yield . Alternative pathways, such as Michael addition of TMSCN to activated aromatic systems, may also apply for derivatives .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers focus on?

- Answer : Use ¹H/¹³C NMR to identify aromatic proton environments (e.g., substituent-induced splitting patterns) and nitrile carbon signals (~110–120 ppm). FT-IR confirms the nitrile group (C≡N stretch at ~2240 cm⁻¹). Mass spectrometry (HRMS) verifies molecular weight (C₈H₅BrClN, MW 230.48) and isotopic patterns from bromine/chlorine. X-ray crystallography resolves structural ambiguities, particularly halogen positioning and dihedral angles .

Q. What are the recommended storage conditions for this compound to ensure stability during experimental workflows?

- Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolytic cleavage of the nitrile group. Use desiccants to avoid moisture absorption, which can lead to side reactions (e.g., formation of carboxylic acids) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

- Answer : Cross-validate using multiple techniques :

- Variable Temperature NMR to assess dynamic effects (e.g., hindered rotation).

- 2D NMR (COSY, HSQC) to assign overlapping signals.

- X-ray crystallography for absolute configuration confirmation.

- Computational modeling (DFT) to predict NMR/IR spectra and compare with experimental data . Discrepancies in mass spectra may arise from isotopic interference (Br/Cl), requiring high-resolution instruments for accurate assignment.

Q. What methodologies are effective in identifying and quantifying trace impurities in this compound samples intended for pharmaceutical research?

- Answer : Employ HPLC with UV/Vis or MS detection using orthogonal columns (C18 and phenyl-hexyl) to separate impurities. Reference standards (e.g., sodium 2-[2-[(2-bromo-6-chlorophenyl)amino]phenyl]acetate) enable quantification via calibration curves. Limit of detection (LOD) can be improved using tandem MS (LC-MS/MS). For structurally unknown impurities, preparative HPLC followed by NMR analysis is critical .

Q. In computational studies, how can molecular docking be utilized to predict the biological activity of this compound derivatives?

- Answer : Perform docking simulations (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., enzymes or receptors). Use the compound’s 3D structure (from X-ray or DFT-optimized geometry) and evaluate interactions like halogen bonding (Br/Cl with polar residues). Validate predictions with in vitro assays (e.g., enzyme inhibition). For cytotoxicity risk assessment, combine docking with ADMET prediction tools .

Q. How can researchers design experiments to investigate the reactivity of the nitrile group in this compound under varying catalytic conditions?

- Answer : Test transition-metal catalysts (e.g., Cu, Pd) for nitrile hydrolysis to amides/acids or reduction to amines. Monitor reactions via in situ IR to track C≡N peak disappearance. Compare solvent effects (polar aprotic vs. protic) and pH dependence. For cross-coupling, explore Sonogashira or Suzuki reactions using the nitrile as an electron-withdrawing group to direct regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。